Elevated Lipophilicity vs. the Non‑Chlorinated 2‑Benzyl Analogue
The 7‑chloro substituent raises the computed XLogP3 by ~0.5‑0.7 log units compared with 2‑benzyl‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 6772‑61‑8) which lacks the chlorine atom [REFS‑1][REFS‑2]. The increased lipophilicity can improve membrane permeability in cell‑based assays, making this compound a preferred starting point for CNS and intracellular target programmes where the non‑chlorinated scaffold frequently fails to achieve adequate cellular exposure [REFS‑1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2‑Benzyl‑3,4‑dihydroisoquinolin‑1(2H)‑one (CAS 6772‑61‑8): XLogP3 ≈ 2.8‑3.0 (estimated from consensus PubChem data) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | XLogP3 algorithm as implemented in PubChem; values extracted from vendor and database entries |
Why This Matters
A half‑log increase in lipophilicity significantly impacts passive permeability and tissue distribution, directly influencing whether a compound series can progress from biochemical to cellular proof‑of‑concept.
- [1] Kuujia.com. CAS 808141-26-6: Computed Properties (XLogP3 = 3.5). https://www.kuujia.com/cas-808141-26-6.html (accessed 2026-05-06). View Source
- [2] PubChem. Compound Summary: 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one (CID may be inferred via CAS 6772-61-8). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
